Temporin-SHe precursor
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LPALAGIAGLLGKIFGK |
Origin of Product |
United States |
Molecular Biology and Gene Expression of Temporin She Precursor
Identification and Cloning of Precursor-Encoding cDNA
The journey to understanding Temporin-SHe at a molecular level begins with the identification and cloning of its precursor-encoding complementary DNA (cDNA). This process is fundamental to elucidating the peptide's primary structure and the regulatory mechanisms governing its production.
cDNA Library Construction and Screening Methodologies
The initial step in cloning the Temporin-SHe precursor involves the construction of a cDNA library from the skin secretions of Pelophylax saharicus. grafiati.comresearchgate.net This is a collection of cloned cDNA fragments inserted into a host cell. The process typically begins with the induction of peptide secretion from the frog's skin, often through a mild electrical stimulation. The collected secretions are then used to extract messenger RNA (mRNA), which serves as the template for synthesizing cDNA through reverse transcription.
These cDNA molecules are subsequently inserted into cloning vectors, such as plasmids, to create a cDNA library. Screening this library to find the specific clone containing the this compound sequence is a critical step. Historically, methods for screening cDNA libraries of amphibian skin have been pivotal in identifying numerous AMPs. mdpi.comnih.gov
"Shotgun" Cloning and Other Molecular Cloning Techniques
A powerful and widely used technique for identifying novel AMPs like Temporin-SHe is "shotgun" cloning. researchgate.netnih.govfrontiersin.org This method involves cloning a large number of cDNA fragments from the skin secretion-derived library. The high degree of conservation in the nucleotide sequences of the signal peptide region of amphibian AMP precursors allows for the design of specific primers for polymerase chain reaction (PCR). researchgate.net This targeted amplification facilitates the rapid identification of cDNAs encoding new peptides.
This approach, combined with methods like 3'-RACE (Rapid Amplification of cDNA Ends), has been successfully employed to clone the full-length cDNAs of various temporin precursors. mdpi.com The combination of "shotgun" cloning with subsequent mass spectrometry analysis of the skin secretions helps to confirm the presence and primary structure of the mature peptide. nih.gov
Bioinformatic Sequence Analysis and Homology Searches (e.g., NCBI-BLAST)
Once the cDNA sequence of the this compound is obtained, bioinformatic tools are essential for its analysis. The translated open-reading frame (ORF) of the precursor cDNA is analyzed to predict the amino acid sequence. nih.gov This precursor protein typically has a characteristic structure consisting of a signal peptide, an acidic pro-region, and the C-terminal sequence of the mature Temporin-SHe peptide. mdpi.comnih.gov
Homology searches, using programs like the Basic Local Alignment Search Tool (BLAST) from the National Center for Biotechnology Information (NCBI), are then performed. nih.govmdpi.com These searches compare the newly identified precursor sequence against existing databases of known proteins and nucleic acids. This allows researchers to identify similarities with other known temporin precursors and to classify Temporin-SHe within the broader family of temporins. nih.gov For instance, the precursor of Temporin-SHe shows a high degree of similarity to other prepropeptides from Rana frogs. nih.gov
Genomic Organization and Transcriptional Regulation
The genes encoding amphibian AMPs, including temporins, are thought to have evolved from a common ancestral gene. mdpi.com The precursor proteins for many of these peptides, including temporins, dermaseptins, and brevinins, share a common architectural organization, suggesting a shared evolutionary origin. mdpi.comnih.gov This conserved structure includes a signal peptide, an acidic propiece, and the sequence of the mature peptide. nih.gov
The expression of genes encoding preprotemporins can be influenced by various factors. For example, studies in Tago's brown frog (Rana tagoi) have shown that the expression of these genes is developmentally regulated and induced by thyroid hormones, with levels increasing significantly during metamorphosis. cnr.itresearchgate.net While specific details on the transcriptional regulation of the Temporin-SHe gene are still emerging, the general patterns observed in other temporins provide a framework for future investigation.
Tissue-Specific Expression Patterns (e.g., Cutaneous Secretions)
The primary site of expression for the this compound is the granular glands within the skin of Pelophylax saharicus. grafiati.comnih.gov These glands synthesize and store the precursor protein, which is then processed to release the mature, biologically active Temporin-SHe peptide upon stimulation. This peptide is a key component of the frog's innate immune system, providing a first line of defense against pathogens in its environment. uc.pt
The secretion of these peptides onto the skin surface is a crucial defense mechanism for amphibians. imrpress.com While the skin is the principal location of temporin production, some studies have detected transcripts of temporin precursor genes in other tissues, such as the brain, in certain frog species, although at lower levels. researchgate.net
Comparative Genomics of Temporin Precursor Genes across Amphibian Species
Comparative genomics provides valuable insights into the evolutionary relationships and diversification of temporin precursor genes across different amphibian species. neurosnap.ai By comparing the sequences and organization of these genes, scientists can trace their evolutionary history and understand how new temporin variants with different properties have arisen. mdpi.comcnr.it
Structural Architecture and Biosynthesis of Temporin She Precursor
Primary Sequence Analysis of the Precursor Polypeptide
The precursor polypeptide of Temporin-SHe exhibits a characteristic tripartite structure, a common feature of many antimicrobial peptides (AMPs) found in frog skin. nih.govmdpi.com This organization consists of a signal peptide, an acidic spacer region, and the sequence of the mature peptide. nih.govmdpi.com
Signal Peptide Domain Characterization
The N-terminus of the Temporin-SHe precursor contains a highly conserved signal peptide domain. nih.govnih.gov This sequence, typically around 22-23 amino acid residues in length, is rich in hydrophobic amino acids. frontiersin.orgiiitd.edu.innih.gov Its primary function is to direct the precursor polypeptide into the endoplasmic reticulum for subsequent processing and secretion. iiitd.edu.inscispace.com The signal peptide is later cleaved by a signal peptidase. iiitd.edu.in
Acidic Spacer Region/Propiece Analysis
Following the signal peptide is an acidic spacer region, also referred to as the propiece. nih.govmdpi.com This domain is characterized by a high content of acidic amino acid residues, such as aspartic acid and glutamic acid. nih.govmdpi.com While the signal peptide is highly conserved, the acidic spacer region shows more variability between different temporin precursors. mdpi.com
Propeptide Convertase Cleavage Sites (e.g., Lys-Arg)
A crucial feature for the release of the mature peptide is the presence of specific cleavage sites for propeptide convertases. frontiersin.org In the this compound, as with many other temporins, a typical dibasic cleavage site, Lys-Arg (K-R), is found immediately preceding the mature peptide sequence. nih.govfrontiersin.orgiiitd.edu.in This site is recognized by prohormone convertases, a family of endoproteases that play a key role in the processing of prohormones and other precursor proteins. uiuc.edu The cleavage at this site releases the N-terminus of the mature peptide. uiuc.edu
Mature Peptide Domain Identification (Temporin-SHe and Paralogs)
The domain encoding the mature Temporin-SHe peptide is located C-terminal to the acidic spacer and the convertase cleavage site. nih.govmdpi.com Temporin-SHe itself is a relatively short peptide. nih.gov The temporin family of peptides, to which Temporin-SHe belongs, are typically small, consisting of 8 to 17 amino acids. nih.govcnr.it
The skin secretions of the Sahara frog (Pelophylax saharicus) contain not only Temporin-SHe but also several paralogs, including temporin-SHa, temporin-SHd, and the notably short temporin-SHf. nih.govcnr.it These paralogs exhibit variations in their amino acid sequences, leading to differences in their physicochemical properties and biological activities. nih.gov For instance, temporin-SHd is slightly less hydrophobic than temporin-SHe. nih.gov
C-Terminal Processing Signals (e.g., Gly-Lys for Amidation)
The C-terminus of the precursor polypeptide contains signals for further post-translational modifications. A common motif found in temporin precursors is a Gly-Lys (G-K) sequence immediately following the mature peptide sequence. nih.govfrontiersin.orgiiitd.edu.in The glycine (B1666218) residue in this sequence serves as the donor for C-terminal amidation, a common modification in bioactive peptides that often enhances their stability and activity. nih.govfrontiersin.orgiiitd.edu.innih.gov Following cleavage by a carboxypeptidase to remove the lysine (B10760008), the glycine is enzymatically converted to a C-terminal amide group. iiitd.edu.innih.gov
Post-Translational Modifications and Maturation Pathways
The biosynthesis of mature Temporin-SHe from its precursor involves a multi-step process of post-translational modifications. After the initial synthesis of the prepropeptide, the signal peptide is cleaved off in the endoplasmic reticulum. scispace.com The resulting propeptide is then further processed by prohormone convertases that recognize and cleave at the dibasic Lys-Arg site, liberating the mature peptide sequence. nih.govuiuc.edu
Finally, the C-terminal Gly-Lys sequence is processed. A carboxypeptidase removes the C-terminal lysine, exposing the glycine residue. iiitd.edu.in This glycine is then acted upon by a peptidylglycine alpha-amidating monooxygenase (PAM), which catalyzes the amidation of the C-terminus of the peptide. nih.goviiitd.edu.innih.gov This final amidation step is crucial for the biological activity of many temporins. nih.govnih.gov
Proteolytic Processing by Convertases and Carboxypeptidases
The transformation of the this compound into the mature peptide is a multi-step process involving specific enzymatic cleavages. The process is initiated by the action of propeptide convertases, which recognize and cleave at specific sites within the precursor. mdpi.comresearchgate.net
A key recognition site for these convertases is a Lys-Arg sequence located at the junction between the acidic propiece and the mature peptide sequence. mdpi.comresearchgate.net Cleavage at this dibasic site liberates the immature peptide from the rest of the precursor. researchgate.net This type of processing is a common feature in the biosynthesis of many bioactive peptides in amphibians. mdpi.com
Following the action of convertases, the resulting peptide intermediate undergoes further processing by carboxypeptidases. mdpi.com These enzymes act on the C-terminus of the peptide. In the case of the this compound, a lysine residue at the C-terminus is removed by a carboxypeptidase, exposing a glycine residue. researchgate.net This glycine is crucial for the subsequent amidation step. researchgate.netresearchgate.net
Amidation of the C-Terminus
A critical post-translational modification for the bioactivity of most temporins, including Temporin-SHe, is the amidation of the C-terminal amino acid. mdpi.comfrontiersin.orgresearchgate.net This process involves the enzymatic conversion of the C-terminal glycine residue, which was exposed after carboxypeptidase activity, into a C-terminal amide group. researchgate.netresearchgate.net
The presence of a C-terminal amide is a common feature among many antimicrobial peptides and is often essential for their biological function. nih.gov This modification can enhance the peptide's stability and its ability to interact with and disrupt microbial membranes. nih.gov
Enzymatic Machinery Involved in Precursor Processing
The precise enzymatic machinery responsible for the processing of the this compound involves a cascade of proteases. The initial cleavage is carried out by prohormone convertases, a family of serine proteases that recognize and cleave at specific basic amino acid residues. mdpi.comresearchgate.netnih.gov
Following this, carboxypeptidases, specifically those that can remove basic residues like lysine, act on the C-terminus. mdpi.comresearchgate.net The final step of amidation is catalyzed by the enzyme peptidyl-glycine α-amidating monooxygenase (PAM). researchgate.net This enzyme requires the presence of a C-terminal glycine residue to carry out the amidation reaction. researchgate.net
Enzymes in this compound Processing
| Enzyme | Function | Cleavage/Modification Site |
| Propeptide Convertases | Initial cleavage of the precursor. | At a Lys-Arg site preceding the mature peptide sequence. mdpi.comresearchgate.net |
| Carboxypeptidases | Trimming of the C-terminus. | Removes the C-terminal lysine residue. mdpi.comresearchgate.net |
| Peptidyl-glycine α-amidating monooxygenase (PAM) | C-terminal amidation. | Converts the exposed C-terminal glycine to an amide group. researchgate.net |
Evolutionary Conservation of Precursor Domains
Analysis of the amino acid sequences of various temporin precursors reveals a distinct pattern of evolutionary conservation. The N-terminal region, which includes the signal peptide and the acidic propiece, is highly conserved both within and between different frog species. nih.govoup.com This conservation suggests a crucial and conserved role for these domains in the proper trafficking and initial processing of the peptide precursors. oup.com
In stark contrast, the C-terminal domain, which encodes the mature antimicrobial peptide, is hypervariable. nih.govnih.gov This high degree of variation is thought to be driven by positive selection, reflecting an evolutionary arms race between the host and pathogenic microorganisms. nih.gov This variability allows for the generation of a diverse arsenal (B13267) of antimicrobial peptides, minimizing the chances of pathogens developing resistance. nih.gov The phenomenon of trans-specific polymorphism, where similar alleles are found in different species, has also been observed, indicating a shared evolutionary history of these peptide genes. nih.gov
Mature Temporin She: Structural Characterization and Membrane Interactions
Secondary Structure Analysis of Mature Temporin-SHe
The secondary structure of Temporin-SHe is highly dependent on its environment. While it is disordered in aqueous solutions, it adopts a more defined conformation in the presence of membrane-mimicking environments. nih.govmdpi.com
Circular dichroism (CD) spectroscopy has been instrumental in elucidating the secondary structure of Temporin-SHe in various environments. nih.gov In a bacterial membrane-mimicking environment, specifically in the presence of negatively charged DMPC/DMPG (3:1) large unilamellar vesicles (LUVs), Temporin-SHe exhibits a well-defined α-helical structure. nih.gov This is characterized by the two distinctive minima at approximately 208 and 222 nm in the CD spectrum. nih.gov A similar α-helical structure is also observed when Temporin-SHe is in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov
The α-helical content of Temporin-SHe has been shown to be significantly higher when bound to DMPC/DMPG LUVs, reaching approximately 95.5%. researchgate.net In contrast, the intensity of the minimum at 222 nm is much lower in 80 mM SDS, indicating a less pronounced helical structure compared to the lipid vesicle environment. researchgate.net
While specific high-resolution NMR structural data for Temporin-SHe is not extensively detailed in the provided search results, NMR spectroscopy is a powerful tool for determining the three-dimensional structures of peptides like temporins in membrane-mimicking environments such as micelles. acs.orgnih.govresearchgate.net For other members of the temporin family, such as temporins SHa, SHb, and SHc, NMR studies in SDS micelles have revealed well-defined amphipathic α-helical structures. acs.orgnih.gov These studies, combined with paramagnetic probes, have also provided insights into the orientation of these peptides relative to the micelle surface, showing they are often located at the micelle-water interface. mdpi.comnih.gov
The adoption of an α-helical conformation is a key feature of Temporin-SHe's interaction with bacterial membranes. nih.gov The peptide folds into this structure when it encounters negatively charged environments that mimic the composition of bacterial cell membranes, such as DMPC/DMPG vesicles. nih.govresearchgate.net This induced folding is a common characteristic among many antimicrobial peptides and is crucial for their biological activity. mdpi.com The transition from a random coil to an α-helix upon membrane binding allows the peptide to insert into and disrupt the lipid bilayer. nih.govnih.gov
In an aqueous solution, such as phosphate-buffered saline (PBS), Temporin-SHe does not adopt a stable, ordered secondary structure. nih.gov CD spectroscopy reveals a spectrum characteristic of a random coil conformation. nih.govresearchgate.net This lack of a defined structure in an aqueous environment is typical for many temporins and other membrane-active peptides. mdpi.comnih.govmdpi.com The peptide remains largely unstructured until it interacts with a membrane surface, which then triggers the conformational change to its active α-helical state. mdpi.com
Amphipathicity and Hydrophobicity Determinants
Temporin-SHe is characterized by its high hydrophobicity. nih.gov Its physicochemical properties, when compared to its paralog temporin-SHd, reveal a slightly more pronounced hydrophobicity for Temporin-SHe. nih.gov Schiffer-Edmundson helical wheel projections of Temporin-SHe indicate a relatively low amphipathic character, meaning there isn't a clear separation of polar and nonpolar residues on opposite faces of the helix. nih.gov
One face of the helix is highly hydrophobic, primarily defined by leucine (B10760876) residues. nih.gov The opposing "polar" face is less distinctly segregated and is composed of neutral glycine (B1666218) residues, a single basic lysine (B10760008) residue, and small apolar residues like proline and alanine. nih.gov Despite this low amphipathicity, the peptide's high hydrophobicity is a key determinant of its interaction with and disruption of microbial membranes. nih.gov
Table 1: Physicochemical Properties of Temporin-SHe
| Property | Value/Description |
|---|---|
| Amino Acid Residues | 16 |
| Net Charge | +2 |
| Hydrophobicity ( |
High (0.86-0.91 range for related temporins) |
| Amphipathicity (<µH>) | Low (0.52-0.56 range for related temporins) |
| Helical Conformation | Forms a non-amphipathic α-helix in membrane-mimicking environments. nih.gov |
Interactions with Model Membrane Systems
Temporin-SHe's mechanism of action is intrinsically linked to its ability to interact with and disrupt lipid membranes. nih.gov Studies using model membrane systems have provided significant insights into these interactions. The peptide has been shown to strongly destabilize the lipid chain packing of anionic multilamellar vesicles that mimic bacterial membranes. nih.govnih.gov
Differential scanning calorimetry (DSC) has been used to assess the thermal transitions in DMPC/DMPG multilamellar vesicles (MLVs) upon the addition of Temporin-SHe. nih.gov These experiments have shown that even with a low amphipathic character, Temporin-SHe is capable of strongly perturbing the membrane of these bacterial model vesicles. nih.gov This suggests that the peptide resides at the hydrocarbon core-water interface of the anionic lipid bilayer and alters the membrane structure. acs.orgnih.gov The interaction is driven by an initial electrostatic attraction to the negatively charged membrane, followed by the insertion of the hydrophobic face of the peptide into the lipid core, leading to membrane permeabilization and disruption. nih.gov
Table 2: Summary of Temporin-SHe Interactions with Model Membranes
| Model System | Observation | Technique |
|---|---|---|
| DMPC/DMPG (3:1) LUVs | Adopts a well-defined α-helical structure. nih.gov | Circular Dichroism (CD) |
| SDS Micelles | Forms an α-helical structure. nih.gov | Circular Dichroism (CD) |
| DMPC/DMPG (3:1) MLVs | Strongly perturbs and destabilizes the lipid chain packing. nih.gov | Differential Scanning Calorimetry (DSC) |
Lipid Bilayer Perturbation Studies (e.g., Large Unilamellar Vesicles)
While detailed studies specifically employing Large Unilamellar Vesicles (LUVs) for the mature Temporin-SHe peptide are not extensively documented in the available scientific literature, the broader body of research on temporins indicates that these peptides generally induce membrane permeabilization. For Temporin-SHe, functional assays have confirmed that it exerts its bactericidal effects through membrane depolarization and permeabilization, leading to a membranolytic mechanism. nih.gov This suggests a strong interaction with and disruption of the lipid bilayer integrity. Studies on other temporins, such as Temporin-SHa, have utilized LUVs to confirm membrane-permeabilization through calcein-leakage assays, providing a model for how Temporin-SHe might behave. However, specific perturbation data derived from LUVs for Temporin-SHe itself is not presently available.
Differential Scanning Calorimetry (DSC) for Lipid Chain Packing Destabilization
Differential Scanning Calorimetry (DSC) has been employed to investigate the effect of mature Temporin-SHe on the thermotropic behavior of multilamellar vesicles (MLVs) composed of a 3:1 mixture of DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) and DMPG (1,2-dimyristoyl-sn-glycero-3-phospho-rac-glycerol), which mimic the anionic nature of bacterial membranes. nih.gov
The results demonstrate a significant, concentration-dependent perturbation of the lipid bilayer. nih.gov At a peptide-to-lipid molar ratio of 1:200, the sharp pre-transition peak of the pure lipid vesicles was reduced, and it was completely abolished at ratios of 1:100 and 1:50. nih.gov The disappearance of this pre-transition is indicative of the peptide's interaction with the phospholipid headgroups. nih.gov
Furthermore, Temporin-SHe affected the main phase transition (gel to liquid-crystalline phase). As the peptide concentration increased, the main transition peak shifted to higher temperatures and broadened. nih.gov At the highest concentration tested (1:50), the main transition peak split into two components. This phenomenon, also observed with the related peptide Temporin-SHd, is interpreted as the segregation of the lipids into peptide-poor (high-temperature component) and peptide-rich (low-temperature component) domains. nih.gov These findings collectively indicate that Temporin-SHe strongly destabilizes the lipid chain packing of anionic model membranes. nih.gov
| Peptide:Lipid Molar Ratio | Effect on Pre-transition Peak | Effect on Main Transition Peak |
|---|---|---|
| 1:200 | Reduced | Shifted to higher temperature and broadened |
| 1:100 | Abolished | Shifted to higher temperature and broadened |
| 1:50 | Abolished | Split into two components (peptide-rich and peptide-poor domains) |
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics
As of the current body of scientific literature, specific studies utilizing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics and thermodynamics of the mature Temporin-SHe peptide with lipid membranes have not been reported. While these techniques have been applied to other members of the temporin family, such as Temporin-SHa, providing valuable data on their binding affinities (K D values), no such quantitative data is available for Temporin-SHe. nih.gov
Role of Electrostatic and Hydrophobic Interactions in Membrane Association
The interaction of mature Temporin-SHe with bacterial membranes is governed by a combination of electrostatic and hydrophobic forces. Although it is described as a non-amphipathic peptide, its α-helical structure presents a hydrophobic face that is crucial for its membrane-disrupting activity. nih.gov
The initial association with the bacterial membrane is likely driven by electrostatic attraction between the positively charged residues of the peptide and the negatively charged components of the microbial membrane, such as phosphatidylglycerol (PG). nih.gov This is supported by the DSC studies performed on anionic DMPC/DMPG vesicles. nih.gov
Following this initial binding, the hydrophobic face of the Temporin-SHe α-helix penetrates deeply into the fatty acyl chains of the lipid bilayer. nih.gov This insertion disrupts the ordered packing of the lipid chains, leading to membrane destabilization, depolarization, and eventual lysis. nih.gov The ability of Temporin-SHe to cause the formation of peptide-rich and peptide-poor domains further underscores the significant role of hydrophobic interactions in its membranolytic mechanism. nih.gov
Mechanisms of Action of Mature Temporin She at the Molecular and Cellular Level
Membrane Permeabilization and Depolarization Assays
Functional assays have demonstrated that temporin-SHe's bactericidal activity is directly correlated with its ability to permeabilize and depolarize the cytoplasmic membrane of target cells. nih.govmdpi.comuc.pt Studies using membrane potential-sensitive dyes, such as bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC₄(3)), and propidium (B1200493) iodide uptake assays confirm that the peptide disrupts the membrane's integrity. nih.gov This disruption leads to an elevation in plasma membrane permeability and a swift depolarization of the transmembrane potential. nih.govscilit.com
The process is both time- and concentration-dependent. mdpi.com For instance, while temporin-SHd, a close relative, can depolarize the S. aureus cytoplasmic membrane at its two-fold minimum inhibitory concentration (MIC), it may not achieve complete bacterial death within a 120-minute timeframe at that concentration. mdpi.com This indicates that the extent and speed of permeabilization are critical for the peptide's lethal effect. The bactericidal action of temporin-SHe against both Gram-positive and Gram-negative bacteria is linked to this membrane permeabilization and depolarization. mdpi.comscilit.com
Table 1: Effects of Temporin Peptides on Bacterial Membrane Integrity
| Peptide/Analog | Assay Type | Observation | Reference |
|---|---|---|---|
| Temporin-SHe | Permeabilization/Depolarization | Exerts bactericidal effects via membrane depolarization and permeabilization. | nih.govmdpi.com |
| Temporin-SHa Analogs | Propidium Iodide Uptake | Elevation of plasma membrane permeability. | nih.gov |
| Temporin-SHa Analogs | DiBAC₄(3) Depolarization Assay | Rapid transmembrane potential depolarization. | nih.gov |
| Temporin-SHd | Depolarization Assay (S. aureus) | Depolarizes the cytoplasmic membrane at 2x MIC. | mdpi.com |
Investigation of Membranolytic Mechanisms (e.g., Detergent-like Effect, Carpet Model)
The membranolytic action of temporins, including temporin-SHe, is generally understood through established models like the "carpet-like" and "detergent-like" mechanisms. mdpi.complos.orgmdpi.com The amphipathic α-helical structure of these peptides is crucial for this activity. nih.govmdpi.com The process begins with an electrostatic attraction between the cationic peptide and the anionic components of the microbial membrane. mdpi.com
Following this initial binding, the peptide interacts with the membrane surface. In the carpet-like model , the peptides accumulate on the lipid bilayer, disrupting the membrane's curvature and stability, which can lead to the formation of transient pores or more extensive membrane disruption without the peptide itself inserting deeply in a highly ordered way. mdpi.complos.org At higher concentrations, this can escalate to a detergent-like effect , where the membrane is essentially disintegrated into micelle-like structures, causing catastrophic leakage of cellular contents. plos.orgmdpi.comiiarjournals.org
Studies on temporin-SHa, a related peptide, show it inserts in-plane into the hydrophobic lipid bilayer, disrupting the acyl chain packing in a manner consistent with a detergent-like effect. plos.orgnih.gov Differential scanning calorimetry data for temporin-SHe also support a strong interaction, showing it perturbs the lipid packing of model vesicles that mimic bacterial membranes. nih.govresearchgate.net This interaction involves the peptide's hydrophobic face penetrating deeply among the fatty acyl chains of the lipid bilayer. nih.gov
High-Resolution Imaging of Microbial Cell Damage
The physical consequences of temporin-SHe's action on microbial cells have been visualized using high-resolution microscopy, confirming the severe morphological damage caused by the peptide. nih.govplos.org
Atomic force microscopy (AFM) has been employed to study the effects of temporin-SHa and its analogs on the surface morphology of bacteria and parasites. nih.govplos.orgnih.gov These studies reveal that the peptides induce profound changes to the cell surface. nih.govscilit.com In studies on methicillin-resistant Staphylococcus aureus (MRSA), AFM imaging showed significant morphological alterations and leakage of cytoplasmic content after treatment with temporin-SHa analogs. nih.gov Similarly, when Leishmania infantum promastigotes were exposed to temporin-SHa, AFM imaging revealed that the parasites were severely damaged compared to untreated controls. plos.org
Field Emission Gun-Scanning Electron Microscopy (FEG-SEM) provides high-resolution surface images that corroborate the membranolytic mechanism of temporins. plos.orgukri.org FEG-SEM was used to visualize the effect of temporin-SHe on S. aureus. nih.gov The imaging showed clear disruption of the bacterial envelope's structure after just a 30-minute incubation with the peptide, while untreated control bacteria remained intact. nih.gov This direct visual evidence confirms that temporin-SHe causes significant physical damage to the bacterial membrane, consistent with its proposed membranolytic mode of action. nih.govresearchgate.net Similar FEG-SEM studies on parasites treated with related temporins also showed severe damage. plos.org
Table 2: Summary of High-Resolution Imaging Findings for Temporin Peptides
| Technique | Peptide | Target Organism | Key Observation | Reference |
|---|---|---|---|---|
| AFM | Temporin-SHa | L. infantum, P. aeruginosa | Severe damage to parasite and bacterial cells. | plos.org |
| AFM | Temporin-SHa Analogs | MRSA | Profound morphological changes, leakage of cytoplasmic content. | nih.gov |
| FEG-SEM | Temporin-SHe | S. aureus | Disruption of the bacterial envelope structure. | nih.gov |
| FEG-SEM | Temporin-SHa | L. infantum, T. cruzi | Severe damage to parasite cells compared to controls. | plos.org |
Subcellular Target Identification beyond Membrane Disruption
While the primary killing mechanism of temporin-SHe is membrane disruption, evidence suggests that at certain concentrations, the peptide can also affect intracellular targets. plos.orgnih.gov
In parasitic organisms like Leishmania, temporins can induce cellular events beyond simple membrane lysis. plos.org Studies on L. infantum promastigotes exposed to temporin-SHa revealed that at concentrations above the IC₅₀, the peptide could trigger mitochondrial membrane depolarization. plos.orgnih.gov This loss of mitochondrial membrane potential is a key indicator for the initiation of programmed cell death or apoptosis-like processes in parasites. plos.orgresearchgate.net This suggests a dual mechanism where the peptide first permeabilizes the outer cell membrane and may then proceed to target the internal mitochondrial membrane, which shares structural similarities with bacterial membranes. plos.orgiiarjournals.org This secondary action on mitochondria contributes to the peptide's potent leishmanicidal activity. plos.org
DNA Fragmentation Studies
While the primary mode of action for many temporins, including Temporin-SHe, involves the disruption of the cell membrane, some members of this peptide family have been associated with intracellular mechanisms of action that can culminate in apoptosis-like cell death, characterized by DNA fragmentation. nih.gov This suggests that after membrane translocation, these peptides can interact with internal cellular components.
Research into temporin-SHa, a closely related peptide also isolated from the Sahara frog (Pelophylax saharicus), provides insight into this potential mechanism. nih.govnovoprolabs.com Studies on the parasite Leishmania infantum revealed that exposure to temporin-SHa and its potent analog, [K3]SHa, led to observable DNA fragmentation at concentrations above their half-maximal inhibitory concentration (IC50). nih.gov This finding indicates that these peptides can induce a programmed cell death cascade within the target organism, moving beyond simple membrane lysis. nih.gov The observation of DNA fragmentation points to an organized cellular breakdown process rather than just catastrophic membrane failure.
Further evidence of temporins inducing DNA fragmentation comes from studies on other analogues. For instance, an analog of temporin-SHa, designated [G10a]SHa, was assessed for its ability to induce cell death in human cancer cell lines. uea.ac.uk Using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which specifically detects DNA breaks characteristic of apoptosis, researchers confirmed that the peptide could induce DNA fragmentation. uea.ac.uk Although these studies were conducted on eukaryotic cells (parasites and cancer cells), they establish a precedent for DNA fragmentation as a mechanism of cell killing within the temporin family.
Table 1: Research Findings on DNA Fragmentation by Related Temporins
| Peptide | Target Organism/Cell | Observation | Implied Mechanism |
| Temporin-SHa | Leishmania infantum | DNA fragmentation observed at concentrations above IC50. nih.gov | Apoptosis-like death. nih.gov |
| [K3]SHa | Leishmania infantum | DNA fragmentation observed at concentrations above IC50. nih.gov | Apoptosis-like death. nih.gov |
| [G10a]SHa | MCF-7 (Human Breast Cancer Cells) | DNA fragmentation confirmed via TUNEL assay. uea.ac.uk | Programmed cell death. uea.ac.uk |
Interference with Bacterial Divisome Machinery (e.g., FtsZ protein interaction)
A significant intracellular mechanism of action identified for some temporins is the disruption of the bacterial cell division process. mdpi.com This is achieved by targeting key proteins of the divisome, the complex machinery responsible for cytokinesis in bacteria. The most prominent target in this process is the FtsZ protein, a homolog of eukaryotic tubulin. mdpi.comnih.gov
FtsZ is a crucial protein that polymerizes at the future division site to form a contractile structure known as the Z-ring. mdpi.commdpi.com This ring acts as a scaffold, recruiting other divisome proteins that are essential for synthesizing the new cell wall and ultimately splitting the cell. nih.gov Inhibition of FtsZ function is a catastrophic event for the bacterium, leading to failed cell division and often the formation of long, filamentous cells. mdpi.com
Detailed research on Temporin L, another member of the temporin family, has demonstrated a direct interaction with the FtsZ protein from Escherichia coli. mdpi.comacs.org Functional investigations have shown that Temporin L binds to FtsZ and inhibits its GTPase activity, which is essential for the dynamic assembly and constriction of the Z-ring. nih.govacs.org The binding affinity of Temporin L to FtsZ has been quantified, with a dissociation constant (KD) reported to be 17.4 ± 0.8 nM, indicating a strong and specific interaction. acs.org By impairing this critical step, Temporin L effectively halts bacterial proliferation. mdpi.com While this mechanism has been extensively studied for Temporin L, it highlights a sophisticated mode of action within the temporin family that goes beyond membrane permeabilization and may be relevant for other members like Temporin-SHe. mdpi.comgrafiati.com
Table 2: Research Findings on Temporin L Interaction with FtsZ
| Peptide | Target Protein | Target Organism | Key Findings | Cellular Outcome |
| Temporin L | FtsZ | Escherichia coli | Binds to FtsZ with a KD of 17.4 ± 0.8 nM. acs.org | Inhibition of cell division. mdpi.com |
| Temporin L | FtsZ | Escherichia coli | Inhibits the GTPase activity of FtsZ. mdpi.comacs.org | Formation of elongated, filamentous bacteria. mdpi.com |
Structure Activity Relationships and Peptide Engineering Based on Temporin She Precursor Insights
Rational Design of Temporin-SHe Analogs and Derivatives
The rational design of Temporin-SHe analogs is centered on modifying its physicochemical properties—such as charge, hydrophobicity, and amphipathicity—to optimize its interaction with microbial membranes while minimizing effects on host cells. mdpi.comnih.gov
Amino acid substitution is a cornerstone of peptide engineering. For temporins, this often involves the introduction of cationic residues like lysine (B10760008) to enhance the net positive charge, which is crucial for the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.comresearchgate.net For instance, in studies on Temporin-PKE, substituting hydrophobic residues with lysine led to analogs with a higher therapeutic index. researchgate.net Another strategy involves the incorporation of D-amino acids. This can disrupt or modify the peptide's α-helical structure, which has been shown to decrease hemolytic activity while sometimes maintaining or even improving antimicrobial efficacy. researchgate.net The substitution of glycine (B1666218) residues with D-alanine in Temporin-SHa has been explored to enhance its stability and activity.
Truncation of the peptide sequence can be a viable strategy to modulate activity and reduce cytotoxicity. Studies on Temporin-FL have demonstrated that rational truncation of amino acid residues can alter the peptide's physicochemical properties, including its membrane affinity. nih.gov While extensive truncation studies on Temporin-SHe are not yet available, the principle of identifying and removing non-essential residues to create a smaller, potentially more selective peptide is a key approach in AMP engineering. Terminal modifications, such as C-terminal amidation, are common in natural temporins and are crucial for their activity. nih.gov Further alterations, like the addition of specific amino acid sequences, can also be explored to enhance desired properties.
| Peptide | Sequence | Net Charge | Hydrophobicity (H) | Antimicrobial Activity (MIC in µM) | Hemolytic Activity (HC50 in µM) | Reference |
| Temporin-PKE | FLPILAGLAKKVL-NH2 | +3 | 0.686 | S. aureus: 6.25 | 11.7 | researchgate.net |
| Temporin-PKE-3K | FLPIK AGKK KKVL-NH2 | +6 | 0.493 | S. aureus: 3.125 | >500 | researchgate.net |
| Temporin-FL | FLSSIGSLLPKFL-NH2 | +2 | 0.662 | S. aureus: 16 | 21.3 | nih.gov |
| Temporin-FLa | FLSSIGLLPKFL-NH2 | +2 | 0.723 | S. aureus: 4 | 12.5 | nih.gov |
This table presents data from related temporins to illustrate the effects of charge and hydrophobicity modulation.
De Novo Peptide Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)
The production of Temporin-SHe and its engineered analogs for research and potential therapeutic applications relies on chemical synthesis. Solid-Phase Peptide Synthesis (SPPS) is the most commonly employed methodology for this purpose. nih.gov This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is frequently used for the temporary protection of the α-amino group of the amino acids. Following the assembly of the full-length peptide, it is cleaved from the resin and deprotected, then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). This method allows for the precise synthesis of custom peptide sequences, including the incorporation of unnatural or D-amino acids, which is essential for detailed structure-activity relationship studies.
Biophysical Characterization of Engineered Peptides
To understand how modifications to the Temporin-SHe sequence affect its structure and function, a range of biophysical techniques are employed. Circular Dichroism (CD) spectroscopy is widely used to determine the secondary structure of the peptides in different environments. nih.govresearchgate.net For example, Temporin-SHe itself exhibits a random coil structure in aqueous solution but adopts a distinct α-helical conformation in membrane-mimicking environments, such as in the presence of lipid vesicles or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govresearchgate.net
Other biophysical methods are used to characterize the peptide's interaction with model membranes. These include:
Fluorescence Spectroscopy: Assays using fluorescent dyes can measure membrane permeabilization and depolarization, providing insights into the peptide's mechanism of action.
Differential Scanning Calorimetry (DSC): This technique can be used to study how the peptide affects the physical properties of lipid bilayers, such as the phase transition temperature, indicating the extent of membrane disruption. nih.gov
| Peptide | Environment | Secondary Structure | % α-helix | Reference |
| Temporin-SHe | PBS | Random Coil | - | nih.govresearchgate.net |
| Temporin-SHe | DMPC/DMPG LUVs | α-helical | - | nih.govresearchgate.net |
| Temporin-SHe | 80 mM SDS | α-helical | - | nih.govresearchgate.net |
| Temporin-PKE | 50% TFE in NH4Ac | α-helical | 20.3 | researchgate.net |
| Temporin-PKE-3K | 50% TFE in NH4Ac | α-helical | 72.8 | researchgate.net |
This table includes data on Temporin-SHe and related temporins to show the influence of the environment on the secondary structure.
Correlation of Structural Modifications with Molecular Mechanism Perturbations
The ultimate goal of peptide engineering is to establish clear correlations between specific structural modifications and the resulting changes in the molecular mechanism of action. For Temporin-SHe and its analogs, this involves linking alterations in amino acid sequence to changes in their ability to disrupt microbial membranes.
The antimicrobial action of many temporins is attributed to their ability to perturb and permeabilize the bacterial cell membrane, often described by a "carpet-like" mechanism. nih.gov The initial electrostatic attraction of the cationic peptide to the anionic bacterial surface is followed by the insertion of the peptide into the lipid bilayer, leading to membrane destabilization and leakage of cellular contents.
Future Directions and Research Perspectives on Temporin She Precursor
Advanced Spectroscopic and Imaging Techniques for Real-time Interaction Studies
The membranolytic mechanism of the mature Temporin-SHe peptide has been established through functional assays and scanning electron microscopy, which show its ability to cause membrane depolarization, permeabilization, and physical disruption. mdpi.comnih.gov However, these methods often provide endpoint or static views of the peptide-membrane interaction. The next phase of research must focus on elucidating the dynamic, real-time kinetics of these events, from initial binding to pore formation and membrane destabilization.
Future studies should employ a suite of advanced biophysical techniques to monitor these interactions with high temporal and spatial resolution. nih.gov For instance, Surface Plasmon Resonance (SPR) can quantify the binding and dissociation kinetics of the peptide with model lipid bilayers, revealing the affinity and specificity of the initial interaction. Electrochemical Impedance Spectroscopy (EIS) offers a powerful, real-time method to monitor changes in membrane integrity, such as ion permeability and capacitance, as the peptide disrupts the lipid bilayer. nih.gov
Furthermore, high-resolution imaging techniques can provide unprecedented molecular-level detail. Fluorescence Lifetime Imaging Microscopy (FLIM) can be used to track changes in the local environment of fluorescently-labeled peptides as they transition from an aqueous solution to a lipid environment, distinguishing between surface adsorption and membrane insertion. unipa.itHigh-speed Atomic Force Microscopy (AFM) could visualize the topographical changes and pore formation on a model membrane in real-time upon peptide introduction. These advanced methods will be crucial for building a comprehensive, dynamic model of Temporin-SHe's mode of action.
| Technique | Research Focus | Potential Insights |
| Surface Plasmon Resonance (SPR) | Peptide-membrane binding kinetics | Quantify on/off-rates and binding affinity to different lipid compositions. |
| Electrochemical Impedance Spectroscopy (EIS) | Real-time membrane permeabilization | Track ion leakage and changes in membrane capacitance during peptide attack. nih.gov |
| Fluorescence Lifetime Imaging (FLIM) | Peptide localization and environment | Differentiate between peptide adsorption and insertion into the membrane core. unipa.it |
| High-Speed Atomic Force Microscopy (AFM) | Membrane topographical changes | Visualize pore formation and membrane disruption at the nanoscale in real-time. |
Integration of Proteomics and Metabolomics in Precursor Processing Research
The conversion of the Temporin-SHe precursor into the mature, active peptide involves a series of precise post-translational modifications, including proteolytic cleavage at specific recognition sites. researchgate.netmdpi.com While proteomics has been successfully used to identify mature peptides and some processing enzymes (peptidases) within amphibian skin secretions, a holistic understanding of the entire processing pathway within the granular glands is lacking. nih.govresearchgate.net An integrated "multi-omics" approach is necessary to map this complex biological process.
Future research should combine proteomics and metabolomics to analyze the granular gland tissue of Pelophylax saharicus. Proteomic analysis of the gland's cellular components can identify the full enzymatic machinery responsible for precursor processing, including the specific propeptide convertases, carboxypeptidases, and amidating enzymes like peptidyl-glycine α-amidating monooxygenase. researchgate.netnih.gov
Concurrently, metabolomics can provide a snapshot of the metabolic state of the glands during active peptide synthesis. tandfonline.com This can uncover the metabolic pathways that are upregulated to supply the necessary amino acid building blocks and the energy (e.g., ATP, GTP) required for peptide biosynthesis and post-translational modifications. biorxiv.orgasm.org Integrating these datasets could reveal regulatory links between metabolic pathways and the expression of processing enzymes, providing a complete systems-level view of how Temporin-SHe production is controlled. biorxiv.org
| Omics Approach | Target of Analysis | Key Research Questions |
| Proteomics | Granular gland tissue | What specific convertases, peptidases, and modifying enzymes are co-packaged with the precursor? nih.gov |
| Metabolomics | Granular gland tissue | Which metabolic pathways are activated to provide energy and substrates for peptide synthesis? tandfonline.comasm.org |
| Integrated Analysis | Proteome + Metabolome | Are there metabolic triggers that regulate the expression or activity of processing enzymes? |
Investigating the Role of Precursor Domains in Peptide Maturation Regulation
Like many antimicrobial peptides, the this compound is a tripartite molecule composed of an N-terminal signal peptide, an acidic pro-region, and the C-terminal mature peptide sequence. nih.govnih.gov The signal peptide is understood to guide the precursor into the secretory pathway, while the highly acidic pro-region is hypothesized to neutralize the cationic mature peptide, thereby preventing premature activity and self-toxicity within the host cell. researchgate.netnih.gov However, these domains may possess more subtle regulatory functions that are currently unexplored.
Future research should focus on dissecting the specific roles these domains play in regulating the maturation process. Does the acidic pro-region act as an intramolecular chaperone, ensuring the correct folding of the mature peptide domain? Does its conformation influence the recognition and cleavage efficiency by propeptide convertases? To answer these questions, molecular biology techniques such as site-directed mutagenesis could be employed to alter specific residues within the pro-region, followed by expression studies to observe the effects on processing and secretion.
Furthermore, structural biology approaches, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, could be used to solve the three-dimensional structure of the full-length precursor. This would provide critical insights into the spatial relationship between the different domains and how the acidic region might shield the active mature peptide prior to its cleavage and release.
| Precursor Domain | Hypothesized Function | Future Research Questions |
| Signal Peptide | Targeting to secretory pathway | Does it influence the rate of translocation into the endoplasmic reticulum? |
| Acidic Pro-Region | Neutralization, inactivation nih.gov | Does it act as an intramolecular chaperone for correct folding? Does it modulate the activity of processing enzymes? |
| Cleavage Site (e.g., Lys-Arg) | Recognition by convertases researchgate.net | How does the surrounding sequence context affect cleavage efficiency and specificity? |
Exploration of Novel Temporin-SHe Paralogs and Orthologs from Underexplored Amphibian Species
The discovery of Temporin-SHe as a paralog of Temporin-SHd, both from Pelophylax saharicus, highlights that gene duplication and subsequent mutation are key drivers of antimicrobial peptide diversity even within a single species. mdpi.comnih.govnih.gov The broader Pelophylax genus and other related frog families represent a vast, largely untapped reservoir of chemical diversity. nih.gov The exploration of these species is a promising avenue for the discovery of novel temporin paralogs (genes duplicated within a species) and orthologs (genes diverged due to speciation) with potentially enhanced or entirely new biological activities.
A systematic approach combining transcriptomics and peptidomics should be applied to the skin secretions of underexplored amphibian species, particularly those from unique ecological niches. By constructing and screening cDNA libraries from skin tissue, researchers can identify the precursor sequences of novel temporins. nih.govmdpi.com This genetic information, combined with mass spectrometry analysis of the skin secretions, can confirm the expression and processing of the mature peptides.
Subsequent phylogenetic analysis of the newly discovered precursor sequences can be used to map their evolutionary relationships to Temporin-SHe and other known temporins. researchgate.net This will not only expand the known library of temporin peptides but also provide a deeper understanding of the evolutionary pressures that shape their diversity, potentially revealing structure-activity relationships that can be exploited for the rational design of new antimicrobial agents. mdpi.com
| Peptide | Species of Origin | Relationship to Temporin-SHe | Significance |
| Temporin-SHd | Pelophylax saharicus | Paralog | Demonstrates intra-species diversification. mdpi.com |
| Temporin-SHe | Pelophylax saharicus | Paralog | Possesses a broader activity spectrum than some related paralogs. mdpi.com |
| Temporin-PKE | Pelophylax kl. esculentus | Ortholog/Congener | Shows potent activity, highlighting the potential of the Pelophylax genus. mdpi.com |
| Temporin-HB2 | Pelophylax hubeiensis | Ortholog/Congener | Another example of a temporin from a related species with distinct properties. mdpi.com |
Q & A
Q. How can researchers determine the antimicrobial activity of Temporin-SHe against diverse bacterial strains?
To assess antimicrobial activity, use standardized minimum inhibitory concentration (MIC) assays. Prepare serial dilutions of Temporin-SHe (e.g., 0.78–50 µM) in Mueller-Hinton broth and inoculate with bacterial suspensions (e.g., S. aureus, P. aeruginosa) at 1–5 × 10⁵ CFU/mL. Incubate for 18–24 hours at 37°C. MIC is defined as the lowest concentration inhibiting visible growth. Validate results with time-kill assays to measure bactericidal kinetics, sampling at intervals (e.g., 5–120 minutes) .
Q. What experimental approaches are used to analyze the structural features of Temporin-SHe that contribute to its function?
Employ circular dichroism (CD) spectroscopy to study secondary structure in membrane-mimetic environments (e.g., SDS micelles or DMPG liposomes). Analyze spectra for α-helical signatures (negative peaks at 208 nm and 222 nm). Use Schmidt-Edmunson helical wheel projections to visualize amphipathicity and hydrophobic/hydrophilic residue distribution. Pair this with hydrophobicity indices (<H>) and amphipathic moment calculations (<µH>) to correlate structure with membrane interaction .
Q. How should researchers design experiments to study Temporin-SHe’s membrane perturbation mechanisms?
Utilize differential scanning calorimetry (DSC) with bacterial model membranes (e.g., DMPG multilamellar vesicles). Monitor changes in lipid phase transitions, such as pre-transition peak disappearance or main transition temperature shifts, to quantify peptide-induced membrane destabilization. Complement this with fluorescent dye leakage assays (e.g., calcein release from liposomes) to measure membrane permeabilization kinetics .
Advanced Research Questions
Q. How can conflicting data on Temporin-SHe’s bactericidal kinetics (e.g., rapid killing of S. aureus vs. delayed effects on E. coli) be resolved?
Conduct comparative studies under controlled conditions (pH, ion concentration) to assess environmental influences on peptide activity. Use flow cytometry with membrane potential-sensitive dyes (e.g., DiSC3(5)) to quantify depolarization rates in real time. For E. coli, test outer membrane permeabilizers (e.g., polymyxin B nonapeptide) to determine if limited uptake explains delayed effects. Replicate experiments across multiple bacterial strains and statistical models (e.g., ANOVA with post-hoc Tukey tests) to validate trends .
Q. What methodologies are effective for integrating structural and functional data in Temporin-SHe research publications?
Present structural data (CD spectra, helical wheel diagrams) alongside functional results (MIC values, time-kill curves) in parallel panels. Use tables to summarize physicochemical properties (e.g., <H>, <µH>, net charge) and correlate them with activity. Follow journal guidelines (e.g., NIH preclinical standards) to ensure reproducibility, including detailed descriptions of lipid vesicle preparation and peptide purification protocols .
Q. How should researchers address discrepancies in Temporin-SHe and Temporin-SHd’s membrane interaction behaviors despite high sequence similarity?
Perform mutagenesis to identify critical residues (e.g., Phe vs. Leu substitutions). Compare membrane perturbation using atomic force microscopy (AFM) to visualize real-time bilayer disruption. Employ molecular dynamics simulations to model peptide-lipid interactions at atomic resolution. Validate findings with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Methodological Guidelines
- Data Presentation : Use Roman numerals for tables (e.g., Table I: MIC values) and Arabic numerals for figures (e.g., Figure 1: CD spectra). Define abbreviations in table footnotes and avoid jargon in figure captions .
- Hypothesis Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies on Temporin-SHe’s therapeutic potential. For example: "Does Temporin-SHe’s selective membrane disruption in Leishmania warrant investigation as a leishmanicidal agent?" .
- Statistical Validation : Use Shapiro-Wilk tests for normality checks and Mann-Whitney U tests for non-parametric data. Report effect sizes (e.g., Cohen’s d) for membrane permeabilization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
